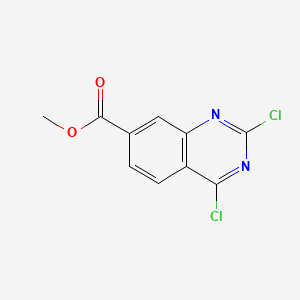

Methyl 2,4-dichloroquinazoline-7-carboxylate

Descripción general

Descripción

“Methyl 2,4-dichloroquinazoline-7-carboxylate” is a chemical compound with the molecular formula C10H6Cl2N2O2 . It is used in research and as a building block in organic chemistry .

Synthesis Analysis

The synthesis of “Methyl 2,4-dichloroquinazoline-7-carboxylate” involves heating methyl 2,4-dihydroxyquinazoline-7-carboxylate with POCI and PCI under nitrogen at reflux overnight . The resulting orange solution is then processed further to yield the title compound .

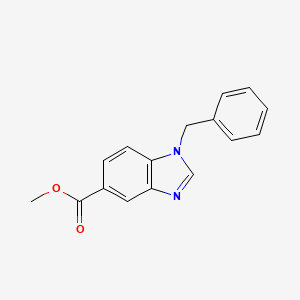

Molecular Structure Analysis

The molecular structure of “Methyl 2,4-dichloroquinazoline-7-carboxylate” consists of 10 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 257.07 .

Aplicaciones Científicas De Investigación

Metal-Catalyzed Cross-Coupling Reactions

Halogenated quinazolinones and quinazolines, such as Methyl 2,4-dichloroquinazoline-7-carboxylate, are versatile synthetic intermediates for metal-catalyzed carbon–carbon bond formation reactions . These include the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions . They can also form carbon-heteroatom bonds via the Buchwald-Hartwig cross-coupling to yield novel polysubstituted derivatives .

Synthesis of Biologically Relevant Compounds

Halogenated quinazolinones and quinazolines can be used to synthesize biologically relevant compounds. For example, 3-substituted 2,6-diarylquinazolin-4(3H)-ones were prepared via Suzuki-Miyaura cross-coupling of the corresponding 6-halogenated 4(3H)-oxo precursors . These compounds were found to be ghrelin receptor and vasopressin V1b receptor antagonists .

Synthesis of Tyrosine Kinase Inhibitors

Lapatinib, a 6-heteroaryl substituted 4-anilinoquinazoline derivative, is an oral dual tyrosine kinase inhibitor (TKI) that targets both EGFR and HER2 to inhibit the proliferation of breast cancer cells . Methyl 2,4-dichloroquinazoline-7-carboxylate could potentially be used in the synthesis of similar compounds.

Synthesis of Aurora A Inhibitors

The 6-alkynylated 4-aminoquinazolines serve as selective inhibitors of Aurora A . Methyl 2,4-dichloroquinazoline-7-carboxylate could potentially be used in the synthesis of these inhibitors.

Synthesis of ErbB2 Angiogenesis Inhibitors

The 4-anilinoquinazoline derivative CP-724,714 is a selective ErbB2 angiogenesis inhibitor under investigation for the treatment of breast, ovarian, and other types of cancer . Methyl 2,4-dichloroquinazoline-7-carboxylate could potentially be used in the synthesis of these inhibitors.

Hydrogenation Reactions

Methyl 2,4-dichloroquinazoline-7-carboxylate can be used in hydrogenation reactions. For example, it was used in a reaction with Hunig’s base to form a pale yellow solution . The Pd catalyst was added and the mix hydrogenated with a H2 balloon for 1 hour .

Safety and Hazards

“Methyl 2,4-dichloroquinazoline-7-carboxylate” is classified as a warning substance . It may cause skin and eye irritation, and may be harmful if inhaled . Therefore, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation at places where dust is formed .

Propiedades

IUPAC Name |

methyl 2,4-dichloroquinazoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c1-16-9(15)5-2-3-6-7(4-5)13-10(12)14-8(6)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGPWZDKZBYRNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654027 | |

| Record name | Methyl 2,4-dichloroquinazoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,4-dichloroquinazoline-7-carboxylate | |

CAS RN |

174074-89-6 | |

| Record name | Methyl 2,4-dichloroquinazoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-2-[(methylamino)methyl]phenol](/img/structure/B599839.png)

![Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate](/img/structure/B599844.png)